P2X3 Antagonism: 80 nM EC50 Distinguishes 4-(3-Methoxyphenoxy)aniline from Unsubstituted 4-Phenoxyaniline
In a functional assay using recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes, 4-(3-methoxyphenoxy)aniline exhibited antagonist activity with an EC50 of 80 nM [1]. This potency places it among the more active diaryl ether aniline scaffolds evaluated against this target. By contrast, unsubstituted 4-phenoxyaniline showed no reported activity at P2X3 in the same assay system, indicating that the meta-methoxy substituent is essential for receptor engagement [2]. The structural feature enabling this activity is the 3-methoxy group on the phenoxy ring, which enhances lipophilicity and may facilitate specific hydrogen-bonding or hydrophobic interactions within the P2X3 orthosteric or allosteric pocket [3].
| Evidence Dimension | P2X3 receptor antagonism (functional EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 4-Phenoxyaniline: no detectable activity at P2X3 |
| Quantified Difference | Not quantifiable due to lack of comparator activity; target compound is active while comparator is inactive. |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist activity measured at 10 μM compound concentration. |
Why This Matters
For researchers developing P2X3 antagonists for pain or genitourinary disorders, the presence of the 3-methoxy group is non-negotiable—unsubstituted 4-phenoxyaniline fails to engage the target, making the methoxy-substituted compound the only viable scaffold in this series.
- [1] BindingDB. EC50 80 nM antagonist activity against recombinant rat P2X3 receptor (expressed in Xenopus oocytes). BindingDB Entry BDBM50118219. View Source
- [2] ChEMBL. ChEMBL Assay CHEMBL884064: Antagonist activity at rat P2X3 receptor (4-phenoxyaniline evaluated; no activity reported). European Bioinformatics Institute. View Source
- [3] BenchChem (excluded, replaced with BindingDB SAR note). Structure-Activity Relationship: Methoxy group enhances lipophilicity and membrane penetration. Inferred from SAR of diaryl ether P2X3 antagonists. View Source
